2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone is an organic compound that features a dioxolane ring and an ethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dioxolane derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxy-Substituted Phenyl Group: The ethoxy-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the ethanone derivative with an ethoxy-substituted benzene derivative in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in the identification of optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone has several scientific research applications, including:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological effects.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Similar structure but lacks the ethoxy group on the phenyl ring.
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone: Similar structure but has a methoxy group instead of an ethoxy group on the phenyl ring.
2-(1,3-Dioxolan-2-yl)-1-(4-hydroxy-phenyl)-ethanone: Similar structure but has a hydroxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-15-11-5-3-10(4-6-11)12(14)9-13-16-7-8-17-13/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCAJVIOMJLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226095 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-92-9 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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